Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
CAS No.: 473803-90-6
Cat. No.: VC6896892
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473803-90-6 |
|---|---|
| Molecular Formula | C18H29ClN2O4 |
| Molecular Weight | 372.89 |
| IUPAC Name | ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H |
| Standard InChI Key | YUFUWFVWYJJQCP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride, reflects its intricate structure: a piperazine core substituted with a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain and an ethyl carboxylate group, coupled with a hydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 473803-90-6 |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ |
| Molecular Weight | 372.89 g/mol |
| SMILES | CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
| InChIKey | YUFUWFVWYJJQCP-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 3,4-dimethylphenol and epichlorohydrin, which react to form an epoxypropyl ether intermediate. Subsequent nucleophilic attack by piperazine in the presence of a base yields the secondary amine, which is then carboxylated with ethyl chloroformate. Final hydrochlorination with HCl produces the crystalline salt. Key steps include:
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Epoxidation:
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Ring-Opening with Piperazine:
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Carboxylation:
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Salt Formation:
Industrial Optimization
Continuous flow reactors are employed to enhance reaction efficiency and product purity. This method minimizes side reactions and improves heat transfer, critical for exothermic steps like epoxidation. Catalytic hydrogenation, using Pd/C or Raney Ni, may further refine intermediates, as demonstrated in patents for related piperazine derivatives . For instance, Cariprazine’s synthesis involves hydrogenating a cyclohexyl intermediate under H₂ pressure, a process adaptable to this compound .
Comparative Analysis with Related Piperazine Derivatives
| Compound Name | CAS No. | Molecular Formula | Target Receptors | Therapeutic Use |
|---|---|---|---|---|
| Ethyl 4-[3-(3,4-Dimethylphenoxy)-...] | 473803-90-6 | C₁₈H₂₉ClN₂O₄ | D₂/5-HT₁A (predicted) | CNS disorders (proposed) |
| Cariprazine HCl | 839712-12-8 | C₂₁H₃₂Cl₂N₄O₂ | D₃/5-HT₁A | Schizophrenia, Bipolar |
| Aripiprazole | 129722-12-9 | C₂₃H₂₇Cl₂N₃O₂ | D₂/5-HT₁A | Major Depressive Disorder |
Structural variations, such as the 3,4-dimethylphenoxy vs. 2,3-dichlorophenyl groups in Cariprazine, alter receptor selectivity and metabolic stability . The smaller substituents in this compound may reduce off-target interactions, a hypothesis requiring validation through in vitro assays.
Future Directions and Challenges
Preclinical Development
Toxicity profiling and pharmacokinetic studies are essential to assess viability. Rodent models can evaluate CNS penetration, while in vitro CYP450 assays predict drug-drug interactions.
Formulation Innovations
Amorphous solid dispersions, as described in piperazine drug patents, could address solubility limitations . Excipients like polyvinylpyrrolidone (PVP) stabilize amorphous phases, enhancing bioavailability .
Synthetic Chemistry Advances
Exploring enantioselective synthesis may yield stereoisomers with superior efficacy. Catalytic asymmetric epoxidation, using Jacobsen catalysts, could achieve this.
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